Allo-aca

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

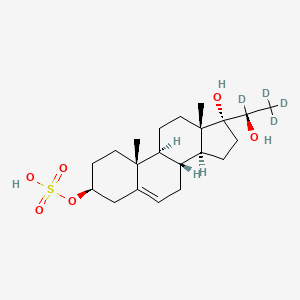

Allo-aca is a designer peptide that acts as a leptin receptor antagonist. It is a potent and specific inhibitor of leptin signaling, which plays a crucial role in regulating energy balance, food intake, and various physiological processes. This compound has shown promising results in various cellular and animal models, making it a potential candidate for therapeutic applications in diseases related to leptin signaling .

Vorbereitungsmethoden

Allo-aca is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of this compound is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2, where alloThr is allo-threonine, Nva is norvaline, and Aca is 6-amino-caproic acid . The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Analyse Chemischer Reaktionen

Allo-aca undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, if any, restoring the peptide to its reduced form.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Allo-aca has a wide range of scientific research applications:

Chemistry: It is used as a tool to study peptide-receptor interactions and to develop new peptide-based therapeutics.

Biology: this compound is employed in research to understand the role of leptin signaling in various biological processes, including energy balance, metabolism, and immune response.

Medicine: this compound has shown potential in treating diseases related to leptin signaling, such as obesity, diabetes, and certain cancers. .

Wirkmechanismus

Allo-aca exerts its effects by binding to the leptin receptor (ObR) and blocking leptin signaling. This inhibition prevents leptin from activating downstream signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell proliferation, differentiation, and survival. By blocking leptin signaling, this compound can modulate various physiological processes and has potential therapeutic applications in diseases related to leptin signaling .

Vergleich Mit ähnlichen Verbindungen

Allo-aca is unique among leptin receptor antagonists due to its high potency and specificity. Similar compounds include:

Aca 1: Another leptin receptor antagonist with modifications at specific amino acid positions.

Superactive human leptin antagonist (SHLA): A modified form of leptin that acts as a potent antagonist without partial agonist activity.

Quadruple leptin mutein (Lan-2): A leptin mutant with multiple amino acid substitutions that inhibit leptin signaling.

This compound stands out due to its specific sequence and modifications, which confer high binding affinity and inhibitory activity against the leptin receptor .

Eigenschaften

Molekularformel |

C48H75N13O15 |

|---|---|

Molekulargewicht |

1074.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1 |

InChI-Schlüssel |

HBIZXCPYXWQUEB-PPHQEZGGSA-N |

Isomerische SMILES |

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N |

Kanonische SMILES |

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)

![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)